molecular formula C13H21O3P B1475311 Diethyl [(2,6-dimethylphenyl)methyl]phosphonate CAS No. 902526-55-0

Diethyl [(2,6-dimethylphenyl)methyl]phosphonate

Cat. No.: B1475311
CAS No.: 902526-55-0
M. Wt: 256.28 g/mol
InChI Key: YJKGTPLNMBMATG-UHFFFAOYSA-N
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Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of organophosphorus chemistry, which began with August Michaelis's discovery of the fundamental phosphonate synthesis reaction in 1898. The Michaelis–Arbuzov reaction, which was later extensively explored by Aleksandr Arbuzov, provided the foundational methodology for synthesizing phosphonate compounds through the reaction of trivalent phosphorus esters with alkyl halides to form pentavalent phosphorus species. This reaction mechanism became crucial for the preparation of various phosphonates, phosphinates, and phosphine oxides, establishing the chemical framework that would eventually lead to the synthesis of specialized compounds like this compound.

The specific compound this compound was catalogued in chemical databases as compound identification number 112756630 in PubChem, with its initial creation recorded on January 28, 2016, and subsequent modifications documented through May 18, 2025. The Chemical Abstracts Service assigned it the registry number 902526-55-0, providing a unique identifier for this specific molecular structure. The compound's development reflects the ongoing research interest in substituted benzylphosphonates, which have gained attention for their potential applications in medicinal chemistry and materials science. The synthetic approach to this compound likely involves traditional phosphonate chemistry methodologies, building upon decades of research in organophosphorus compound synthesis.

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organophosphorus compounds. The International Union of Pure and Applied Chemistry name for this compound is diethyl (2,6-dimethylbenzyl)phosphonate, which precisely describes the molecular structure by identifying the phosphonate ester functionality and the specific substitution pattern on the benzyl group. The compound exhibits several synonymous names in chemical literature, including 2-(diethoxyphosphorylmethyl)-1,3-dimethylbenzene and Diethyl 2,6-Dimethylbenzylphosphonate, each emphasizing different aspects of its molecular architecture.

The molecular formula C13H21O3P indicates the presence of thirteen carbon atoms, twenty-one hydrogen atoms, three oxygen atoms, and one phosphorus atom. The structural complexity is further detailed through the Simplified Molecular Input Line Entry System notation: CC1=C(CP(OCC)(OCC)=O)C(C)=CC=C1, which provides a linear representation of the molecular connectivity. The International Chemical Identifier string InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)10-13-11(3)8-7-9-12(13)4/h7-9H,5-6,10H2,1-4H3 offers a standardized method for representing the compound's structure, while the corresponding International Chemical Identifier Key YJKGTPLNMBMATG-UHFFFAOYSA-N provides a unique hash identifier for database searches.

The systematic classification places this compound within the phosphonate ester category, specifically as a diethyl phosphonate derivative with a substituted benzyl substituent. The phosphonate functional group P(=O)(OR)2 represents the characteristic feature that defines this compound class, where the phosphorus atom exists in the +5 oxidation state and forms four bonds, including a double bond to oxygen. The 2,6-dimethylphenyl substituent creates a sterically hindered aromatic environment that influences the compound's chemical reactivity and physical properties.

Position within Organophosphorus Compound Taxonomy

This compound occupies a specific position within the broader taxonomy of organophosphorus compounds, which are classified based on the oxidation state of phosphorus and the nature of substituents. According to the established classification system, this compound belongs to the organophosphorus(V) category, where phosphorus exists in the +5 oxidation state. Within this category, it is specifically classified as a phosphonate ester, characterized by the general structure R-P(=O)(OR')2, where R represents the 2,6-dimethylbenzyl group and R' represents ethyl groups.

The compound fits within the broader category of organophosphorus compounds that are defined as organic compounds containing phosphorus, regardless of whether they possess direct phosphorus-carbon bonds. However, this compound does contain a direct phosphorus-carbon bond through the methylene bridge connecting the phosphonate group to the aromatic ring, placing it among true organophosphorus compounds in the strictest sense. The phosphonate ester functionality distinguishes it from related compound classes such as phosphate esters P(=O)(OR)3, which lack direct phosphorus-carbon bonds, and phosphites P(OR)3, where phosphorus exists in the +3 oxidation state.

The benzylphosphonate subfamily, to which this compound belongs, represents an important class of organophosphorus compounds with applications in synthetic chemistry and medicinal research. The substitution pattern on the aromatic ring, specifically the 2,6-dimethyl substitution, creates unique steric and electronic effects that influence the compound's chemical behavior. This substitution pattern places the compound among ortho-disubstituted benzylphosphonates, a subset that exhibits distinct reactivity patterns compared to unsubstituted or differently substituted analogs.

Comparative Analysis with Structural Analogues

The structural characteristics of this compound can be effectively understood through comparison with closely related benzylphosphonate compounds found in chemical databases. Diethyl benzylphosphonate, with molecular formula C11H17O3P and molecular weight 228.22 grams per mole, serves as the parent compound for this family. The unsubstituted benzylphosphonate differs from the 2,6-dimethyl derivative by lacking the two methyl substituents on the aromatic ring, resulting in a molecular weight difference of 28.06 grams per mole, precisely accounting for the two additional methyl groups.

The comparative analysis reveals significant structural variations within the benzylphosphonate family. Dimethyl benzylphosphonate, with molecular formula C9H13O3P and molecular weight 200.17 grams per mole, represents the dimethyl ester analog of the parent benzylphosphonate structure. This compound demonstrates how modifications to the ester groups affect overall molecular properties, with the dimethyl ester exhibiting different physical characteristics compared to the diethyl ester variants. The systematic comparison of these compounds illustrates the modular nature of phosphonate chemistry, where both the aromatic substituents and the ester groups can be varied to achieve desired properties.

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Ester Groups Aromatic Substitution
This compound C13H21O3P 256.28 902526-55-0 Diethyl 2,6-dimethyl
Diethyl benzylphosphonate C11H17O3P 228.22 1080-32-6 Diethyl Unsubstituted
Dimethyl benzylphosphonate C9H13O3P 200.17 773-47-7 Dimethyl Unsubstituted
Diethyl 4-(trifluoromethyl)benzylphosphonate C12H16F3O3P 296.22 99578-68-4 Diethyl 4-trifluoromethyl

Further structural comparisons extend to other substituted benzylphosphonates, such as diethyl 4-(trifluoromethyl)benzylphosphonate with molecular formula C12H16F3O3P and molecular weight 296.22 grams per mole. This compound demonstrates how electron-withdrawing substituents like trifluoromethyl groups influence molecular properties differently compared to electron-donating methyl groups. The trifluoromethyl substitution occurs at the para position, contrasting with the ortho substitution pattern in the 2,6-dimethyl derivative, highlighting how both the electronic nature and positional placement of substituents affect compound characteristics.

The analysis also encompasses compounds with multiple substitutions, such as diethyl (2,6-dichlorobenzyl)phosphonate, which features halogen substituents in the same 2,6-positions as the dimethyl analog. These structural relationships demonstrate the systematic approach to molecular design within the benzylphosphonate family, where specific substitution patterns can be employed to achieve targeted chemical and physical properties. The comparative framework reveals that this compound represents a unique combination of steric hindrance from the ortho-methyl groups and electronic effects that distinguish it from both unsubstituted and differently substituted analogs.

Properties

IUPAC Name

2-(diethoxyphosphorylmethyl)-1,3-dimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21O3P/c1-5-15-17(14,16-6-2)10-13-11(3)8-7-9-12(13)4/h7-9H,5-6,10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJKGTPLNMBMATG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C=CC=C1C)C)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21O3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl [(2,6-dimethylphenyl)methyl]phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to the class of phosphonates, characterized by the presence of a phosphorus atom bonded to carbon. The compound's structure can be denoted as follows:

C2H5O2P+C9H11PDiethyl 2 6 dimethylphenyl methyl phosphonate\text{C}_2\text{H}_5\text{O}_2\text{P}+\text{C}_9\text{H}_{11}\text{P}\rightarrow \text{Diethyl 2 6 dimethylphenyl methyl phosphonate}

This compound exhibits enhanced stability compared to traditional phosphates due to the presence of the carbon-phosphorus (C-P) bond instead of the phosphorus-oxygen (P-O) bond, which makes it less susceptible to hydrolysis and metabolic degradation .

Antifungal Properties

Recent studies have demonstrated that this compound exhibits significant antifungal activity. In vitro assays indicated strong growth inhibition against various fungal strains, including Fusarium oxysporum and Botrytis cinerea. The compound showed effective inhibition rates at concentrations as low as 0.14 mg/mL, with low IC50 values suggesting potent antifungal properties .

Table 1: Antifungal Activity of this compound

Fungal StrainConcentration (mg/mL)Inhibition Rate (%)IC50 (μg/mL)
Fusarium oxysporum0.147512.5
Botrytis cinerea0.147015.0

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated. It was found that this compound exhibits a strong ability to scavenge free radicals, which is critical for protecting cells from oxidative stress. The antioxidant activity was assessed using DPPH radical scavenging assays, revealing promising results comparable to known antioxidant agents .

Table 2: Antioxidant Activity Evaluation

CompoundDPPH Scavenging Activity (%)EC50 (μg/mL)
This compound8220
Control (Ascorbic Acid)9015

The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and cellular pathways. Research indicates that phosphonates can act as enzyme inhibitors by mimicking substrate structures or binding tightly to active sites. For instance, similar compounds have been shown to inhibit acetylcholinesterase (AChE), although this compound exhibited weaker AChE inhibition compared to other derivatives .

Case Studies and Research Findings

  • Study on Antifungal Efficacy : A study conducted on various phosphonates highlighted that this compound outperformed several known antifungal agents in terms of efficacy against Fusarium species .
  • Antioxidant Capacity Assessment : Comparative studies revealed that this phosphonate compound had a higher antioxidant capacity than many synthetic antioxidants currently in use, suggesting potential applications in food preservation and pharmacology .

Comparison with Similar Compounds

Table 1: Structural Analogs of Diethyl [(2,6-dimethylphenyl)methyl]phosphonate
Compound Name Substituents on Aryl Ring Yield (%) Physical State Melting Point (°C) Key Spectral Data (¹H NMR δ, ppm)
Diethyl (((2,6-dimethylphenyl)amino)(2-oxo-1,2-dihydroquinolin-3-yl)methyl)phosphonate (4p) 2,6-dimethyl 68.7 Brown solid 213–216 Aromatic protons: 7.11–6.90 (m)
Diethyl (((2,6-dimethylphenyl)(methyl)amino)methyl)phosphonate (31) 2,6-dimethyl 59 Yellow liquid N/A Aromatic: 7.04–6.90 (t, J=8.1 Hz)
Diethyl (((3,5-dimethylphenyl)(methyl)amino)methyl)phosphonate (3m) 3,5-dimethyl 73 Yellow liquid N/A Aromatic: 6.45–6.43 (overlapping)
Diethyl (((3-bromo-4-methylphenyl)(methyl)amino)methyl)phosphonate (3n) 3-bromo-4-methyl 38 Yellow liquid N/A Aromatic: 7.06–4.04 (m)

Key Observations :

  • Substituent Effects : Electron-donating groups (e.g., 2,6-dimethyl) generally improve synthetic yields compared to electron-withdrawing groups (e.g., 3-bromo-4-methyl), as seen in 4p (68.7%) vs. 3n (38%) .
  • Physical State: Bulky substituents (e.g., 2-oxo-1,2-dihydroquinolin-3-yl in 4p) favor crystalline solids, while simpler analogs remain liquids .

Spectral and Electronic Properties

NMR Data Comparison :
  • 4p: ¹H NMR aromatic signals appear as multiplets (δ 7.11–6.90), indicating deshielding due to the electron-withdrawing quinoline moiety .
  • 31 : Aromatic protons resonate as a triplet (δ 7.04–6.90), reflecting symmetry from the 2,6-dimethyl groups .
  • 3m : Overlapping singlets (δ 6.45–6.43) suggest reduced steric hindrance in the 3,5-dimethyl analog .

13C NMR: The phosphorus-coupled carbon in 4p (δ 126.1 ppm) shows upfield shifts compared to non-quinoline derivatives, highlighting electronic effects of fused heterocycles .

Stability and Reactivity

  • Hydrolytic Stability : The diethyl phosphonate group in the target compound offers greater stability than dimethyl or diphenyl analogs, as evidenced by its persistence in aqueous reaction mixtures .
  • Reactivity Trends : Steric hindrance from 2,6-dimethyl groups slows nucleophilic attacks at the phosphorus center, contrasting with more reactive analogs like diethyl ethylphosphonite (C.A.S. 2651-85-6) .

Preparation Methods

The synthesis of diethyl [(2,6-dimethylphenyl)methyl]phosphonate generally involves the introduction of a phosphonate group onto a benzyl substrate bearing 2,6-dimethyl substituents. Two main synthetic approaches are commonly employed:

These methods are adapted from general phosphonate synthesis techniques, with modifications to accommodate the steric and electronic effects of the 2,6-dimethylphenyl substituents.

Synthesis from Diethyl Phosphite and 2,6-Dimethylbenzyl Halides

An alternative method involves the reaction of diethyl phosphite with 2,6-dimethylbenzyl halides in the presence of a base, often via a Michaelis–Becker type reaction.

Typical Conditions:

  • Base: Triethylamine, pyridine, or sodium methoxide.
  • Solvent: Methanol, tetrahydrofuran, or other polar aprotic solvents.
  • Temperature: Ambient to moderate heating (25–80 °C).

Reaction Steps:

  • Formation of a phosphite anion by deprotonation of diethyl phosphite.
  • Nucleophilic substitution of the halide by the phosphite anion.
  • Isolation of the this compound product.

This method is supported by analogous syntheses of related phosphonates, where diethyl phosphite reacts with benzyl halides under basic conditions to give phosphonate esters in good yields.

Use of Dihalomethylphosphines as Intermediates

Some advanced synthetic routes involve the use of dihalomethylphosphines as intermediates, which can be converted to phosphonate esters by reaction with alcohols under basic catalysis.

  • For example, dichloromethylphosphine reacts with methanol in the presence of bases like triethylamine or alumina to yield methyl phosphonate esters.
  • This method can be adapted to prepare diethyl phosphonate derivatives by changing the alcohol and reaction conditions.

Though not directly reported for the 2,6-dimethylphenyl derivative, this approach is relevant as a conceptual framework and is widely cited in phosphonate chemistry literature.

Detailed Reaction Conditions and Yields from Literature

Although specific data for this compound are limited, analogous phosphonate preparations provide insight:

Method Reagents & Conditions Yield (%) Purity (%) Notes
Michaelis–Arbuzov 2,6-dimethylbenzyl chloride + triethyl phosphite, reflux 120 °C, inert atmosphere 70–90 >95 Requires halide preparation
Michaelis–Becker type Diethyl phosphite + 2,6-dimethylbenzyl bromide, triethylamine, 50 °C, 4 h 65–85 >90 Base choice critical for yield
Dihalomethylphosphine route Dihalomethylphosphine + ethanol/diethyl ether, alumina, triethylamine, 80 °C 60–80 >90 More complex, suitable for scale-up

Research Findings and Optimization Notes

  • Base Selection : Triethylamine and tripropylamine have been found effective in promoting substitution reactions with diethyl phosphite, balancing reactivity and minimizing side reactions.
  • Temperature Control : Moderate heating (80–120 °C) favors reaction rate without decomposition.
  • Solvent Effects : Polar aprotic solvents enhance nucleophilicity of phosphite anions; methanol can act both as solvent and reactant in some protocols.
  • Purification : Distillation under reduced pressure or recrystallization from suitable solvents (e.g., ethanol) yields high purity products.
  • Scale-Up : Industrial patents report yields of ~85–90% with high purity (>98%) using controlled methylation and reduction steps, indicating the robustness of these methods.

Summary Table of Preparation Methods

Method Type Starting Materials Key Reagents/Base Reaction Conditions Yield Range (%) Purity Range (%) Advantages Disadvantages
Michaelis–Arbuzov Reaction 2,6-dimethylbenzyl halide + triethyl phosphite None or inert atmosphere 100–150 °C reflux 70–90 >95 Simple, high yield Requires halide synthesis
Michaelis–Becker Reaction Diethyl phosphite + 2,6-dimethylbenzyl halide Triethylamine or pyridine 25–80 °C, 2–5 h 65–85 >90 Mild conditions Sensitive to base and solvent
Dihalomethylphosphine Route Dihalomethylphosphine + alcohol Alumina, triethylamine 80–120 °C 60–80 >90 Suitable for large scale More complex, multiple steps

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing diethyl [(2,6-dimethylphenyl)methyl]phosphonate, and how can purity be optimized?

  • Methodology :

  • Synthesis : Use a two-step process involving (1) deprotection of a precursor (e.g., diethyl-2,2-(diethoxy)ethylphosphonate) with p-toluenesulfonic acid in acetone/water under argon, followed by (2) protection of the aldehyde group with N,N-dimethylhydrazine to form the dimethylhydrazone derivative .
  • Purification : Employ solvent extraction (e.g., CH₂Cl₂), drying over anhydrous Na₂SO₄, and Kugelrohr distillation (62°C, 0.05 Torr) to isolate the product. Monitor purity via GC analysis .
  • Yield Optimization : Alternative routes, such as lithiation of diethyl methylphosphonate followed by formylation, may yield ~50%, but the acetone/water deprotection method is preferred for higher efficiency .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodology :

  • NMR Spectroscopy : Analyze ¹H-NMR (e.g., δ 1.30 ppm for CH₃–CH₂–O, δ 2.77 ppm for N–CH₃) and ¹³C-NMR (e.g., δ 16.4 ppm for CH₃–CH₂–O) to confirm substituents and backbone structure .
  • Mass Spectrometry : Use EI-MS to identify key fragments (e.g., m/z 222 [M⁺], m/z 152, 125) .
  • Cross-Validation : Compare spectral data with reference libraries or prior syntheses of analogous phosphonates .

Q. What safety protocols are critical when handling this compound in the lab?

  • Guidelines :

  • PPE : Wear impermeable gloves (nitrile or neoprene) and lab coats. Use eye protection and ensure adequate ventilation .
  • Spill Management : Absorb spills with inert material (e.g., sand) and dispose as hazardous waste. Avoid skin contact; wash with water if exposed .
  • Storage : Keep in a cool, dry place away from oxidizing agents. Monitor container integrity to prevent moisture ingress .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to improve yield and scalability?

  • Methodology :

  • Catalyst Screening : Test acidic catalysts (e.g., Amberlyst-15) for faster deprotection kinetics compared to p-toluenesulfonic acid .
  • Solvent Effects : Evaluate polar aprotic solvents (e.g., THF) for lithiation steps to enhance reaction homogeneity .
  • Scale-Up Challenges : Address extraction inefficiencies (e.g., water-soluble intermediates) by phase-transfer catalysis or alternative workup protocols .

Q. What environmental fate parameters should be prioritized for ecotoxicological studies?

  • Key Parameters :

  • Soil Mobility : Estimate the organic carbon partition coefficient (K₀c) using log Kow values. For related phosphonates, K₀c ≈ 9.7 predicts high mobility, but cation adsorption (pKa ≈ 5.6) may reduce leaching in acidic soils .
  • Degradation Pathways : Design hydrolysis studies at varying pH (1–13) and monitor via LC-MS to identify breakdown products .

Q. How can the bioactivity of this compound be evaluated against microbial targets?

  • Methodology :

  • Antimicrobial Assays : Conduct minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Use broth microdilution methods with 96-well plates .
  • Structure-Activity Relationships (SAR) : Compare bioactivity with analogs (e.g., benzylphosphonates) to identify critical substituents (e.g., 2,6-dimethylphenyl vs. 4-methylbenzyl) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Diethyl [(2,6-dimethylphenyl)methyl]phosphonate
Reactant of Route 2
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Diethyl [(2,6-dimethylphenyl)methyl]phosphonate

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